molecular formula C25H40F2O6 B587499 O-Tetrahydropyranyl Lubiprostone CAS No. 876068-08-5

O-Tetrahydropyranyl Lubiprostone

Número de catálogo: B587499
Número CAS: 876068-08-5
Peso molecular: 474.586
Clave InChI: KPXLSWFJVXGWOV-ZFIPPKMNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

O-Tetrahydropyranyl Lubiprostone: is a synthetic derivative of prostaglandin E1. It is primarily used as a medication for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation. The compound is recognized for its unique structure, which includes a tetrahydropyranyl group, enhancing its stability and solubility.

Mecanismo De Acción

Target of Action

O-Tetrahydropyranyl Lubiprostone, also known as Lubiprostone, primarily targets the ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells . These channels are a normal constituent of the human intestine .

Mode of Action

Lubiprostone acts by specifically activating the ClC-2 chloride channels in a protein kinase A action-independent fashion . This activation promotes the secretion of a chloride-rich fluid that softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements .

Biochemical Pathways

Lubiprostone can target serotonergic, EP4/PKA, and EP1 signaling in surface/villus regions . It stimulates membrane trafficking of CFTR/NBCe1/NKCC1 in villus epithelia and PAT1/NBCe1/NKCC1 in colonic surface epithelia . It also suppresses NHE3/DRA trafficking and fluid absorption . These actions collectively enhance mucus mobilization and mucosal contractility .

Pharmacokinetics

It is known that lubiprostone is an oral medication used in the management of idiopathic chronic constipation

Result of Action

The activation of ClC-2 chloride channels by Lubiprostone leads to the secretion of a chloride-rich fluid. This fluid softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements . Lubiprostone also enhances mucus mobilization and mucosal contractility . These actions help to relieve symptoms of chronic constipation by improving intestinal secretion .

Action Environment

It is known that lubiprostone is used in the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation in adults The effectiveness of Lubiprostone may be influenced by factors such as the patient’s diet, lifestyle, and the presence of other medical conditions

Análisis Bioquímico

Biochemical Properties

O-Tetrahydropyranyl Lubiprostone interacts with various enzymes, proteins, and other biomolecules. It is known to activate ClC-2 chloride channels , which are crucial for the regulation of water and electrolyte balance in the body. The activation of these channels promotes the secretion of a chloride-rich fluid that softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by activating ClC-2 chloride channels, which leads to an increase in the secretion of chloride-rich fluid . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It activates ClC-2 chloride channels, leading to an increase in the secretion of chloride-rich fluid . This activation is crucial for its therapeutic effects in conditions like chronic constipation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of O-Tetrahydropyranyl Lubiprostone involves multiple steps, starting from prostaglandin E1The reaction conditions typically involve the use of protecting groups, selective oxidation, and reduction reactions .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: O-Tetrahydropyranyl Lubiprostone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, enhancing its biological activity.

    Substitution: Substitution reactions are used to introduce different functional groups, altering its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with distinct pharmacological properties .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, O-Tetrahydropyranyl Lubiprostone is used as a model compound to study the effects of tetrahydropyranyl groups on the stability and solubility of prostaglandin derivatives .

Biology: In biological research, the compound is used to investigate the mechanisms of chloride channel activation and its effects on gastrointestinal motility .

Medicine: Medically, this compound is used to treat chronic idiopathic constipation and irritable bowel syndrome with constipation. It is also being studied for its potential use in other gastrointestinal disorders.

Industry: In the pharmaceutical industry, the compound is used as a reference standard for the development of new drugs targeting chloride channels .

Comparación Con Compuestos Similares

    Lubiprostone: The parent compound, used for similar medical applications.

    Prostaglandin E1 Derivatives: Other derivatives with varying pharmacological properties.

Uniqueness: O-Tetrahydropyranyl Lubiprostone is unique due to the presence of the tetrahydropyranyl group, which enhances its stability and solubility compared to other prostaglandin E1 derivatives. This modification also allows for more targeted activation of chloride channels, making it a more effective treatment for gastrointestinal disorders .

Actividad Biológica

O-Tetrahydropyranyl Lubiprostone is a derivative of Lubiprostone, a well-known gastrointestinal agent primarily used to treat chronic constipation and irritable bowel syndrome with constipation (IBS-C). This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and clinical findings.

Overview of Lubiprostone

Lubiprostone is classified as a chloride channel activator. It acts by stimulating the secretion of chloride ions into the intestinal lumen, which increases fluid secretion and enhances intestinal motility. This mechanism is crucial for alleviating symptoms associated with constipation.

The biological activity of this compound can be attributed to its interaction with the guanylate cyclase C (GC-C) receptor, leading to increased levels of cyclic guanosine monophosphate (cGMP). This increase promotes fluid secretion in the intestines and enhances peristalsis. The compound also appears to modulate other intracellular secondary messengers such as calcium ions (Ca²⁺) and cyclic adenosine monophosphate (cAMP) .

Pharmacological Properties

  • Chloride Secretion : this compound enhances chloride ion secretion through the activation of intestinal epithelial cells.
  • Fluid Accumulation : The increased chloride secretion leads to osmotic retention of water in the intestinal lumen, facilitating bowel movements.
  • Improvement in Bowel Function : Clinical studies have demonstrated that lubiprostone significantly increases the frequency of spontaneous bowel movements (SBMs) in patients with chronic constipation .

Efficacy in Adults

A meta-analysis involving several clinical trials indicated that lubiprostone significantly improved bowel function in adults suffering from chronic constipation. Patients treated with lubiprostone showed a higher rate of overall response compared to placebo groups .

  • Study Results :
    • In a phase 3 trial, 8 mcg doses administered twice daily resulted in a response rate of 17.9% compared to 10.1% in the placebo group (P=0.001) .
    • Another study reported that patients receiving 48 mcg daily had an increase in weekly SBMs from 3.99 to 5.89 (p < 0.0001) .

Pediatric Applications

Research on the efficacy of lubiprostone in pediatric populations has yielded mixed results. A study involving children aged 6-17 found no statistically significant difference between lubiprostone and placebo regarding overall SBM response rates . However, safety profiles remained consistent with those observed in adult populations.

Adverse Effects

The most commonly reported adverse effects associated with lubiprostone include:

  • Nausea
  • Diarrhea
  • Abdominal pain

These side effects were generally mild to moderate and did not lead to significant discontinuation rates among patients .

Comparative Table of Clinical Studies

Study ReferencePopulationDoseResponse RateSignificant Findings
Adults8 mcg BID17.9% vs 10.1%Improved IBS-C symptoms
Pediatrics12/24 mcg BIDNo significant differenceSafety profile similar to adults
Adults48 mcg dailyIncreased SBMs from 3.99 to 5.89Significant improvement in bowel function

Propiedades

IUPAC Name

7-[(1R,2R,3R)-2-(4,4-difluoro-3-oxooctyl)-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40F2O6/c1-2-3-15-25(26,27)22(29)14-13-19-18(10-6-4-5-7-11-23(30)31)20(28)17-21(19)33-24-12-8-9-16-32-24/h18-19,21,24H,2-17H2,1H3,(H,30,31)/t18-,19-,21-,24?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXLSWFJVXGWOV-ZFIPPKMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)OC2CCCCO2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)OC2CCCCO2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40F2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20729463
Record name (11alpha)-16,16-Difluoro-11-[(oxan-2-yl)oxy]-9,15-dioxoprostan-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876068-08-5
Record name (11alpha)-16,16-Difluoro-11-[(oxan-2-yl)oxy]-9,15-dioxoprostan-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.